molecular formula C27H23ClN2O5 B2655810 3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one CAS No. 951998-42-8

3-(4-(4-(3-chlorophenyl)piperazine-1-carbonyl)phenoxy)-7-methoxy-4H-chromen-4-one

Cat. No. B2655810
CAS RN: 951998-42-8
M. Wt: 490.94
InChI Key: PJQGJARJISBCAR-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a carbonyl group, a phenoxy group, and a chromen-4-one group. Piperazines are a class of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions in the ring . The presence of these functional groups could potentially give the compound a variety of interesting chemical and biological properties.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the piperazine ring could potentially undergo reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group could potentially make the compound soluble in polar solvents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound would depend on its biological activity. For example, if it were an enzyme inhibitor, its mechanism of action could involve binding to the active site of the enzyme and preventing it from catalyzing its reaction .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety precautions should be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its biological activity, developing methods for its synthesis, and investigating its potential applications in fields such as medicine or materials science .

properties

IUPAC Name

3-[4-[4-(3-chlorophenyl)piperazine-1-carbonyl]phenoxy]-7-methoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-33-22-9-10-23-24(16-22)34-17-25(26(23)31)35-21-7-5-18(6-8-21)27(32)30-13-11-29(12-14-30)20-4-2-3-19(28)15-20/h2-10,15-17H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQGJARJISBCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenoxy]-7-methoxychromen-4-one

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